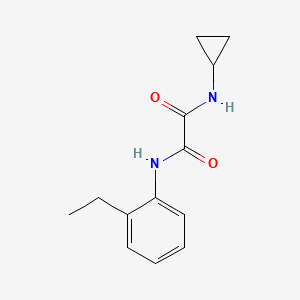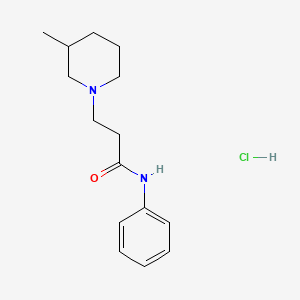![molecular formula C29H26N2O6 B3945310 N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide)](/img/structure/B3945310.png)
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide)
Descripción general
Descripción
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide), commonly known as Bisphenoxydiglycolylmethane (BPDGM), is a synthetic compound with a chemical formula of C28H24N2O6. It is a white crystalline powder that is soluble in organic solvents and insoluble in water. BPDGM has been widely used in scientific research due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) is not fully understood. However, it is believed that N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) acts as a cross-linking agent by forming covalent bonds between polymer chains. This results in the formation of a three-dimensional network structure, which improves the mechanical properties of the polymer.
Biochemical and Physiological Effects:
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has not been extensively studied for its biochemical and physiological effects. However, some studies have reported that N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has low toxicity and does not cause significant adverse effects on living cells. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of antimicrobial agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a versatile compound that can be used in a variety of applications. However, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has some limitations. It is not water-soluble, which limits its use in aqueous environments. In addition, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) can be difficult to handle due to its low solubility in organic solvents.
Direcciones Futuras
There are several future directions for the use of N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) in scientific research. One potential application is in the development of antimicrobial agents. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics. Another potential application is in the development of new materials. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been used in the synthesis of polyurethane foams, adhesives, and coatings. However, there is still room for the development of new materials with improved properties. Finally, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) could be used in the development of new drug delivery systems. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been used as a cross-linking agent for polyacrylonitrile fibers, which could be used to develop drug delivery systems with improved drug release properties.
Aplicaciones Científicas De Investigación
N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been extensively used in scientific research as a cross-linking agent and a polymer additive. It has been used in the synthesis of polyurethane foams, adhesives, and coatings. N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has also been used as a curing agent for epoxy resins and as a cross-linking agent for polyacrylonitrile fibers. In addition, N,N'-[methylenebis(2-hydroxy-4,1-phenylene)]bis(2-phenoxyacetamide) has been used in the preparation of organic-inorganic hybrid materials.
Propiedades
IUPAC Name |
N-[2-hydroxy-4-[[3-hydroxy-4-[(2-phenoxyacetyl)amino]phenyl]methyl]phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O6/c32-26-16-20(11-13-24(26)30-28(34)18-36-22-7-3-1-4-8-22)15-21-12-14-25(27(33)17-21)31-29(35)19-37-23-9-5-2-6-10-23/h1-14,16-17,32-33H,15,18-19H2,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVWGOXHWGZETM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)CC3=CC(=C(C=C3)NC(=O)COC4=CC=CC=C4)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-isopropylbenzamide](/img/structure/B3945238.png)
![1-(3-ethoxy-4-methoxybenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3945244.png)

![1-acetyl-4-{4-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2-pyrimidinyl}-1,4-diazepane trifluoroacetate](/img/structure/B3945253.png)
![[3-(4-biphenylyl)-1-phenyl-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3945271.png)
![1-sec-butyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3945277.png)



![N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-N-(1-phenylethyl)propanamide](/img/structure/B3945304.png)
![ethyl 1-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B3945313.png)
![17-(2-furylmethyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,10,12-pentaene-16,18-dione](/img/structure/B3945326.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(4-pyridinylmethyl)piperazine oxalate](/img/structure/B3945333.png)